1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-4-2-3-5-14(11)18-15(20)17-12-7-9-19-13(10-12)6-8-16-19/h2-10H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRCGBMGDWXSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving 5-aminopyrazole and suitable diketones or ketoesters under acidic or basic conditions.
Urea Formation: The pyrazolo[1,5-a]pyridine derivative is then reacted with an isocyanate or a carbamoyl chloride to form the urea linkage. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyridine core, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted pyrazolo[1,5-a]pyridine derivatives and various oxidized or reduced forms of the compound.
Scientific Research Applications
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights structural differences between the target compound and its closest analogs:
Physicochemical and Pharmacokinetic Implications
- Steric Effects : The ortho-methyl group introduces steric hindrance, which may influence binding to target proteins (e.g., PARG inhibitors mentioned in ) by altering spatial compatibility compared to para-substituted analogs.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) may enhance hydrogen-bond acceptor strength of the urea moiety, while electron-donating groups (e.g., ethoxy in ) could modulate π-π stacking interactions.
Commercial Availability and Research Use
Biological Activity
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 224.25 g/mol. The structure features a pyrazolo[1,5-a]pyridine moiety linked to an o-tolyl urea group, which is critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer properties and anti-inflammatory effects. Notably, derivatives of pyrazolyl-ureas have shown promising results in inhibiting tumor cell migration and proliferation.
Anticancer Activity
Studies have demonstrated that pyrazolyl-urea derivatives can inhibit the migration of neuroblastoma (NB) cells. For instance, compounds such as STIRUR 13 and STIRUR 41 were shown to significantly reduce the migratory ability of HTLA-230 cells without affecting their viability or clonogenic potential . This suggests that this compound may also possess similar properties.
Table 1: Inhibitory Effects on Neuroblastoma Cell Migration
| Compound | IC50 (nM) | Effect on Viability | Effect on Migration |
|---|---|---|---|
| STIRUR 13 | 250 | No significant change | Reduced |
| STIRUR 41 | 1000 | No significant change | Reduced |
| BUR 12 | 1500 | No significant change | Reduced |
The mechanism by which pyrazolyl-ureas exert their effects appears to involve the inhibition of key signaling pathways associated with cell migration. Specifically, they may interfere with phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways that are crucial for cell motility and survival .
Case Studies
A notable study evaluated the effects of several pyrazolyl-urea derivatives on different neuroblastoma cell lines. The findings indicated that while these compounds did not induce cytotoxicity, they effectively limited cell migration and altered the expression of proteins involved in inflammatory responses .
Study Findings Summary
- Cell Lines Used : ACN (non-MYCN amplified) and HTLA-230 (MYCN amplified).
- Results : Significant reduction in migration in MYCN amplified cells with no impact on viability.
- : Pyrazolyl-ureas may serve as potential therapeutic agents for treating neuroblastoma by targeting migratory pathways.
Q & A
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina model binding affinities to kinases or GPCRs, leveraging the urea moiety’s hydrogen-bonding capability .
- QSAR Modeling : Correlate structural features (e.g., pyrazolo-pyridine electron density) with activity data from analogs .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize targets for experimental validation .
How should discrepancies in reported biological activity data (e.g., IC₅₀ values) be resolved?
Advanced
Contradictions may stem from assay variability or structural analogs. Resolution steps:
- Assay Standardization : Re-test under uniform conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
- Comparative SAR Studies : Synthesize and test analogs with modified o-tolyl or pyrazolo-pyridine groups to isolate critical pharmacophores .
What strategies improve the compound’s stability during storage for long-term studies?
Q. Basic
- Storage Conditions : Keep at –20°C in amber vials under inert gas (argon) to prevent oxidation .
- Buffered Solutions : Prepare fresh solutions in pH 7.4 PBS; avoid prolonged exposure to light or temperatures >25°C .
- Stability Monitoring : Periodic HPLC checks every 3 months to detect degradation (e.g., urea bond hydrolysis) .
How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?
Q. Advanced
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases at 1 µM .
- Crystallography : Co-crystallize with a target kinase (e.g., JAK2) to resolve binding modes at 2.0–2.5 Å resolution .
- Cellular Assays : Measure phospho-substrate levels via Western blot (e.g., STAT3 phosphorylation in cancer cell lines) .
What are the challenges in scaling up the synthesis from milligram to gram quantities, and how are they addressed?
Q. Advanced
- Heat Management : Switch from batch to flow chemistry for exothermic steps (e.g., isocyanate coupling) to improve safety and yield .
- Purification Scaling : Replace column chromatography with fractional crystallization using ethanol/water gradients .
- Quality Control : Implement in-line FTIR to monitor intermediate formation during continuous synthesis .
How do structural modifications to the o-tolyl group impact the compound’s physicochemical properties?
Q. Advanced
- LogP Adjustments : Introduce electron-withdrawing groups (e.g., -Cl) to reduce lipophilicity (measured via shake-flask method) .
- Solubility Enhancement : Replace o-tolyl with polar substituents (e.g., pyridyl) and quantify solubility in PBS using nephelometry .
- Thermodynamic Stability : Assess via DSC (differential scanning calorimetry) to compare melting points of derivatives .
What in vitro and in vivo models are appropriate for evaluating this compound’s antitumor potential?
Q. Advanced
- In Vitro : NCI-60 cell line screening, followed by clonogenic assays in HeLa or A549 cells .
- In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) at 10–50 mg/kg doses, with pharmacokinetic analysis (Cmax, t₁/₂) .
- Toxicity Profiling : Acute toxicity studies in zebrafish embryos (LC₅₀ determination) and hepatic microsome stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
